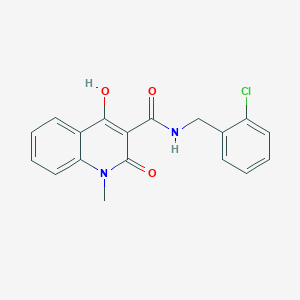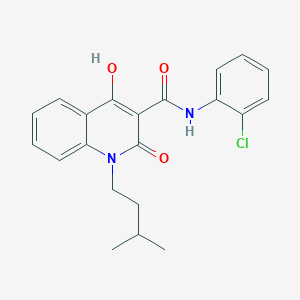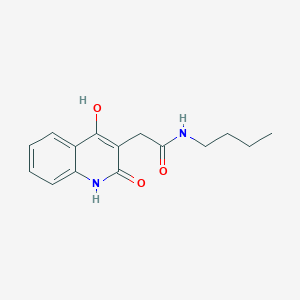
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQHC, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis through the activation of caspases, a family of enzymes that play a key role in programmed cell death. It has also been reported to inhibit the activity of various proteins involved in cell proliferation and survival, such as AKT and NF-κB. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to disrupt the cell membrane and inhibit the synthesis of nucleic acids, leading to bacterial death. It has also been shown to enhance the immune response by activating macrophages and increasing the production of cytokines. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its ability to inhibit the aggregation of amyloid-beta and tau proteins, which are key pathological features of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been reported to induce cell cycle arrest and DNA damage, leading to cell death. It has also been shown to inhibit the expression of various genes involved in cancer progression, such as MMP-9 and VEGF. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to disrupt the cell membrane and inhibit the synthesis of nucleic acids, leading to bacterial death. It has also been shown to enhance the immune response by activating macrophages and increasing the production of cytokines. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its ability to inhibit the aggregation of amyloid-beta and tau proteins, which are key pathological features of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low cost, and broad-spectrum activity against various pathogens. It has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability under certain conditions. These factors can affect the reliability and reproducibility of experimental results and require careful optimization of experimental conditions.
Orientations Futures
There are several future directions for the research and development of N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. In cancer research, further studies are needed to elucidate the molecular mechanisms of N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-induced apoptosis and to optimize its pharmacokinetic and pharmacodynamic properties. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has the potential to be used as a broad-spectrum antimicrobial agent, but more studies are needed to evaluate its efficacy and safety in vivo. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promising results in preclinical studies, but more research is needed to evaluate its therapeutic potential in clinical trials. Overall, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a promising compound with diverse therapeutic applications and warrants further investigation.
Méthodes De Synthèse
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step reaction process, starting from 2-chlorobenzylamine and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction involves the formation of an amide bond between the amine group of 2-chlorobenzylamine and the carboxylic acid group of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by cyclization to form the quinoline ring. The final product, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, can be obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process. It has also been reported to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. In infectious diseases, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. It has also been shown to enhance the efficacy of existing antibiotics by reducing the development of antibiotic resistance. In neurodegenerative disorders, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its neuroprotective effects and potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINPTPZEHIJUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid 2-chloro-benzylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)


![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
